molecular formula C6H13N B1603212 N-(Cyclopropylmethyl)ethanamine CAS No. 26389-65-1

N-(Cyclopropylmethyl)ethanamine

Cat. No.: B1603212
CAS No.: 26389-65-1
M. Wt: 99.17 g/mol
InChI Key: UHFLNWZBNRVHGM-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)ethanamine: is an organic compound with the molecular formula C6H13N It is a derivative of ethanamine, where the hydrogen atom is replaced by a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(Cyclopropylmethyl)ethanamine involves the reductive amination of cyclopropylmethyl ketone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Ethanamine: Another method involves the alkylation of ethanamine with cyclopropylmethyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclopropylmethyl)ethanamine can undergo oxidation reactions to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl amide.

    Reduction: Cyclopropylmethane or cyclopropylmethylamine.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amines.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)ethanamine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropylmethyl group adds steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-Methylcyclopropylamine: Similar structure but with a methyl group instead of an ethanamine group.

    Cyclopropylmethylamine: Lacks the ethanamine group, making it less versatile in reactions.

    N-Ethylcyclopropylamine: Contains an ethyl group, altering its reactivity and applications.

Uniqueness: N-(Cyclopropylmethyl)ethanamine is unique due to the presence of both the cyclopropylmethyl and ethanamine groups, providing a balance of steric hindrance and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFLNWZBNRVHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605689
Record name N-(Cyclopropylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26389-65-1
Record name N-(Cyclopropylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)(ethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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